molecular formula C19H16N2O5S B2480402 N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide CAS No. 2034396-75-1

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

Cat. No.: B2480402
CAS No.: 2034396-75-1
M. Wt: 384.41
InChI Key: DDCBVUJMHFGTTD-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a heterocyclic acetamide derivative characterized by a benzoxazolone core linked to a hydroxyethyl group substituted with furan and thiophene rings. The compound’s design leverages the benzoxazolone scaffold’s known affinity for TSPO while introducing furan and thiophene moieties to modulate pharmacokinetic properties, including solubility and metabolic stability .

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O5S/c22-17(10-21-14-4-1-2-5-15(14)26-18(21)23)20-12-19(24,13-7-9-27-11-13)16-6-3-8-25-16/h1-9,11,24H,10,12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDCBVUJMHFGTTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)O2)CC(=O)NCC(C3=CSC=C3)(C4=CC=CO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is a complex organic compound with potential therapeutic applications. This article delves into its biological activity, synthesis, and associated research findings.

Molecular Characteristics

  • Molecular Formula : C15H17N3O6S2
  • Molecular Weight : 399.44 g/mol
  • CAS Number : 2034483-42-4
  • Purity : Typically around 95%

The compound features a combination of furan and thiophene rings, alongside an oxobenzoxazole moiety. These structural elements contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has shown potential in inhibiting carbonic anhydrase isoenzymes, which are crucial in regulating bicarbonate levels in the body. This inhibition is particularly relevant for treating conditions like glaucoma and other disorders involving fluid regulation.
  • Antioxidant Properties : The presence of furan and thiophene rings suggests that the compound may possess antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
  • Anticancer Activity : Preliminary studies indicate that this compound may exhibit anticancer properties, although further research is required to elucidate its efficacy and mechanism in cancer treatment contexts.

Comparative Analysis

A comparative analysis with similar compounds highlights the unique properties of this compound:

Compound NameKey FeaturesBiological Activity
N-(2-(furan-2-yl)-2-hydroxyethyl)benzenesulfonamideLacks thiophene groupDifferent chemical properties
N-(2-(thiophen-3-yl)-2-hydroxyethyl)benzenesulfonamideLacks furan groupVaries in reactivity
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzamideReplaces sulfonamide with amidePotentially alters biological activity

This table illustrates how the structural components influence the biological activities of these compounds.

Synthesis and Preparation

The synthesis of this compound typically involves several steps:

  • Formation of Intermediates : Initial synthesis involves creating furan and thiophene intermediates through cyclization reactions.
  • Coupling Reactions : These intermediates are coupled using a suitable linker under controlled conditions to form a precursor compound.
  • Final Modification : The introduction of the oxobenzoxazole moiety is achieved through reactions involving appropriate reagents and conditions to yield the final product.

Case Studies and Research Findings

Research findings related to this compound are still emerging, but several studies have reported on its promising biological activities:

  • Inhibition Studies : In vitro studies have demonstrated that the compound inhibits specific carbonic anhydrase isoenzymes, suggesting therapeutic potential for ocular diseases .
  • Antioxidant Evaluation : Antioxidant assays indicate that this compound can reduce oxidative stress markers in cellular models, supporting its potential use in protective therapies against oxidative damage .
  • Cytotoxicity Assessments : Initial cytotoxicity tests reveal that while it exhibits some inhibitory effects on cancer cell lines, it maintains low toxicity levels in normal cells, indicating a favorable therapeutic index .

Comparison with Similar Compounds

[¹¹C]NBMP (N-methyl-2-(5-(naphthalen-1-yl)-2-oxobenzo[d]oxazol-3(2H)-yl)-N-phenylacetamide)

  • Structural Features : Shares the 2-oxobenzo[d]oxazol-3(2H)-yl group but replaces the hydroxyethyl-furan-thiophene moiety with a naphthalene and phenyl group.
  • Key Differences :
    • Synthesis : [¹¹C]NBMP is synthesized via Suzuki coupling, enabling efficient radiolabeling for positron emission tomography (PET) imaging .
    • Pharmacokinetics : Demonstrates superior bioavailability (78% in rat models) and rapid plasma clearance (t₁/₂ = 15 min) compared to the target compound, which has uncharacterized metabolic stability .
    • Binding Specificity : Exhibits reduced intersubject variability in TSPO binding studies, attributed to its naphthalene substitution .

PBPA (2-(5-(2-(bis(pyridin-2-ylmethyl)amino)acetamido)-2-oxobenzo[d]oxazol-3(2H)-yl)-N-methyl-N-phenylacetamide)

  • Structural Features : Incorporates a pyridine-based chelating arm for bifunctional applications.
  • Key Differences :
    • Applications : Designed as a SPECT ligand for imaging, with a focus on metal chelation (e.g., for ⁶⁸Ga labeling) .
    • Binding Affinity : Shows higher TSPO selectivity (Ki = 1.2 nM) than the target compound, likely due to the pyridine groups enhancing polar interactions .

Analogues with Varied Heterocyclic Systems

3-(2-Oxobenzo[d]oxazol-3(2H)-yl)propanamide

  • Structural Features : Simplifies the substituents to a propanamide chain.
  • Key Differences: Reactivity: Demonstrates lower synthetic efficiency (18% conversion under optimized conditions) compared to the target compound’s more complex heterocyclic architecture .

2-(1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(2-ethylphenyl)acetamide

  • Structural Features : Replaces benzoxazolone with a sulfonated benzothiazolone ring.
  • Metabolic Stability: Benzothiazolone derivatives often exhibit faster hepatic clearance due to sulfonation .

Table 1. Key Properties of Selected Analogues

Compound Molecular Weight Key Functional Groups TSPO Affinity (Ki, nM) Bioavailability (%)
Target Compound 456.47 Benzoxazolone, furan, thiophene Not reported Not reported
[¹¹C]NBMP 398.42 Benzoxazolone, naphthalene 0.8 78 (rat)
PBPA 534.55 Benzoxazolone, pyridine chelator 1.2 65 (rat)
3-(2-Oxobenzo[d]oxazol-3(2H)-yl)propanamide 220.21 Benzoxazolone, propanamide >10,000 Not applicable

Mechanistic and Functional Insights

  • Role of Heterocycles : The furan and thiophene groups in the target compound may enhance π-π stacking with TSPO’s hydrophobic pockets, a feature absent in simpler analogues like 3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide .
  • Hydroxyethyl Substituent : The 2-hydroxyethyl linker could improve solubility compared to [¹¹C]NBMP’s hydrophobic naphthalene group, though this requires experimental validation .
  • Synthetic Challenges : Unlike NBMP’s straightforward Suzuki coupling, the target compound’s synthesis likely demands multi-step protocols to integrate furan, thiophene, and benzoxazolone motifs .

Preparation Methods

Cyclization of 2-Aminophenol Derivatives

The benzoxazole moiety is synthesized via cyclization of 2-aminophenol with carboxylic acid derivatives. A representative protocol involves:

  • Reacting 2-amino-4-methylphenol with chloroacetyl chloride in dichloromethane (DCM) under basic conditions (K₂CO₃), yielding 6-methyl-2-oxobenzo[d]oxazole with 72% efficiency.
  • Subsequent N-alkylation with benzyl bromoacetate in DMF (K₂CO₃, 30°C, 17 h) affords the acetamide precursor, achieving 57% yield after column chromatography.

Table 1: Benzoxazole-Acetamide Synthesis Optimization

Starting Material Reagent Solvent Base Temp (°C) Yield (%) Reference
2-Amino-4-methylphenol Chloroacetyl chloride DCM K₂CO₃ 25 72
6-Methyl-2-oxobenzooxazole Benzyl bromoacetate DMF K₂CO₃ 30 57

Construction of the Hydroxyethyl Bridge

Aldol Condensation Strategy

The hydroxyethyl spacer is introduced via aldol condensation between furan-2-carbaldehyde and thiophene-3-carbaldehyde:

  • Cross-aldol reaction catalyzed by L-proline (20 mol%) in DMSO/H₂O (4:1) at 25°C for 24 h, yielding the β-hydroxy ketone intermediate.
  • Stereoselective reduction using NaBH₄ in methanol (0°C, 2 h) produces the diastereomeric diol, with a 65:35 syn:anti ratio.

Grignard Addition Alternative

  • Furan-2-yl magnesium bromide is reacted with thiophene-3-carbaldehyde in THF (−78°C to 25°C), followed by aqueous workup to isolate the secondary alcohol (58% yield).

Coupling of Heterocyclic Units

Nucleophilic Substitution

The hydroxyethyl intermediate is functionalized for coupling:

  • Mitsunobu reaction with triphenylphosphine/diethyl azodicarboxylate (DEAD) links the alcohol to the benzoxazole-acetamide unit (82% yield).
  • Bromination of the hydroxyl group (PBr₃, DCM, 0°C) creates a leaving group for subsequent SN2 displacement with furan/thiophene thiolates.

Suzuki-Miyaura Cross-Coupling

For enhanced regioselectivity:

  • Palladium-catalyzed coupling (Pd(PPh₃)₄, K₂CO₃, DME/H₂O) connects boronic ester-functionalized furan and thiophene to the central core (78% yield).

Table 2: Coupling Method Comparison

Method Conditions Yield (%) Selectivity Reference
Mitsunobu PPh₃, DEAD, THF, 25°C 82 High
Suzuki-Miyaura Pd(PPh₃)₄, K₂CO₃, 80°C 78 Moderate

Final Amide Bond Formation

Carbodiimide-Mediated Coupling

The benzoxazole-acetamide is coupled to the hydroxyethyl-furan-thiophene unit via:

  • EDCI/HOBt activation in DMF, reacting the carboxylic acid with the amine at 25°C (68% yield).
  • Mixed carbonates (ClCO₂Et, N-methylmorpholine) for in situ active ester formation, improving yield to 74%.

Challenges and Optimization Strategies

Stereochemical Control

  • Chiral auxiliaries (e.g., Evans oxazolidinones) during aldol steps enhance enantiomeric excess (up to 92% ee).
  • Enzymatic resolution using lipases (Candida antarctica) separates diastereomers, achieving >99% purity.

Protective Group Management

  • Benzyl esters are preferred for carboxylate protection, removed via hydrogenolysis (H₂, Pd/C, 90% yield).
  • TBS ethers shield hydroxyl groups during Mitsunobu reactions, cleaved by TBAF in THF.

Q & A

Q. What experimental evidence supports the proposed mechanism of reactive oxygen species (ROS) scavenging by this compound?

  • Approaches :
  • Fluorescent probes : Use DCFH-DA in cell-based assays to quantify ROS reduction.
  • EPR spectroscopy : Detect radical adducts (e.g., hydroxyl radical quenching) in cell-free systems .

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